molecular formula C20H20N4O4S B294556 6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294556
M. Wt: 412.5 g/mol
InChI Key: ABMJZZULVLGEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activities by interacting with various cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities, ease of synthesis, and diverse chemical properties. However, its limitations include its potential toxicity, low solubility in water, and limited availability.

Future Directions

There are several future directions for the research on 6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For instance, further studies are needed to elucidate its mechanism of action, optimize its chemical structure for enhanced biological activities, and evaluate its potential as a therapeutic agent for various diseases. Additionally, the development of novel synthetic methods for this compound and its analogs may also open up new avenues for research.

Synthesis Methods

The synthesis of 6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved by various methods, such as the reaction of 4-(bromomethyl)phenol with 3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-amine, followed by the cyclization of the resulting intermediate with sodium azide.

Scientific Research Applications

Several studies have reported the potential of 6-[(4-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for various diseases. For instance, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has also been reported to possess antibacterial, antifungal, and antiviral activities.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-12-5-7-14(8-6-12)28-11-17-23-24-19(21-22-20(24)29-17)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3

InChI Key

ABMJZZULVLGEEX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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